REACTION_SMILES
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[CH2:7]=[C:8]([CH3:9])[CH3:10].[Cl:12][CH2:13][Cl:14].[ClH:11].[O:1]=[CH:2][C:3]([Cl:4])([Cl:5])[Cl:6]>>[OH:1][CH:2]([C:3]([Cl:4])([Cl:5])[Cl:6])[CH2:9][C:8](=[CH2:7])[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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C=C(C)CC(O)C(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |